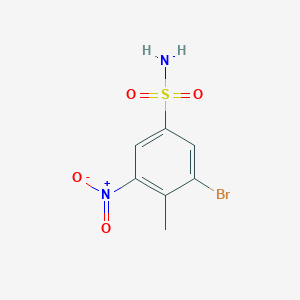

3-Bromo-4-methyl-5-nitrobenzenesulfonamide

Description

Contextual Significance of Substituted Benzenesulfonamide Scaffolds in Modern Organic Synthesis and Materials Science

Substituted benzenesulfonamide scaffolds are of paramount importance in the realms of medicinal chemistry and materials science. This structural motif is a key component in a wide array of pharmaceuticals, most notably as carbonic anhydrase inhibitors, diuretics, and antibacterial agents. The sulfonamide group can act as a zinc-binding group in enzymes, a feature that has been extensively exploited in drug design.

In materials science, benzenesulfonamide derivatives are utilized in the development of functional polymers and organic dyes. The ability to introduce various substituents onto the benzene (B151609) ring allows for the fine-tuning of electronic and photophysical properties, making them suitable for applications in areas such as organic light-emitting diodes (OLEDs) and chemosensors. The inherent polarity and hydrogen-bonding capabilities of the sulfonamide group also contribute to the specific intermolecular interactions that govern the assembly and properties of materials.

Rationale for Dedicated Academic Inquiry into 3-Bromo-4-methyl-5-nitrobenzenesulfonamide as a Versatile Chemical Entity

The specific substitution pattern of this compound, featuring a bromine atom, a methyl group, and a nitro group, presents a unique combination of electronic and steric effects. The presence of both electron-donating (methyl) and strongly electron-withdrawing (nitro, bromo, and sulfonamide) groups on the benzene ring suggests a complex interplay of reactivity. This intricate electronic nature makes it a compelling subject for academic investigation, as the directing effects of these substituents in further chemical transformations are not immediately obvious.

Furthermore, the nitro group serves as a versatile synthetic handle, capable of being reduced to an amine, which can then be further functionalized. This opens up avenues for the creation of a diverse library of derivatives from a single precursor. The bromine atom also provides a site for cross-coupling reactions, further expanding the synthetic possibilities. A dedicated study of this molecule is therefore warranted to unlock its potential as a building block in the synthesis of more complex and potentially functional molecules.

Overview of Research Objectives and Potential Contributions to the Field

The primary objective of this article is to provide a comprehensive overview of this compound, focusing on its synthesis, chemical properties, and potential applications. Due to the limited availability of direct experimental data, this article will also explore plausible synthetic pathways and predicted physicochemical properties based on established principles of organic chemistry and computational methods.

By consolidating this information, this article aims to stimulate further research into this and other similarly polysubstituted benzenesulfonamides. The potential contributions to the field include providing a foundational understanding of this specific molecule, highlighting its synthetic utility, and suggesting potential avenues for its application in medicinal chemistry and materials science. This work serves as a call to the scientific community to explore the untapped potential of such uniquely substituted scaffolds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7BrN2O4S |

|---|---|

Molecular Weight |

295.11 g/mol |

IUPAC Name |

3-bromo-4-methyl-5-nitrobenzenesulfonamide |

InChI |

InChI=1S/C7H7BrN2O4S/c1-4-6(8)2-5(15(9,13)14)3-7(4)10(11)12/h2-3H,1H3,(H2,9,13,14) |

InChI Key |

IPYOZKAWYCDEEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1Br)S(=O)(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromo 4 Methyl 5 Nitrobenzenesulfonamide and Its Complex Derivatives

Retrosynthetic Analysis and Strategic Disconnections Leading to Key Precursors

The synthetic strategy for a polysubstituted aromatic compound like 3-bromo-4-methyl-5-nitrobenzenesulfonamide is best devised through retrosynthetic analysis. This technique involves conceptually deconstructing the target molecule into simpler, more readily available precursors. researchgate.net

The primary disconnection involves the sulfonamide group, a common functional group transformation. This leads back to the corresponding sulfonyl chloride (3-bromo-4-methyl-5-nitrobenzenesulfonyl chloride). This intermediate is, in turn, derived from the aromatic precursor, 3-bromo-4-methyl-5-nitrobenzene.

Further disconnection of the aromatic ring substituents is governed by the principles of electrophilic aromatic substitution and the directing effects of the existing groups. The nitro group is a strong deactivating and meta-directing group, while the bromo and methyl groups are ortho-, para-directing. Considering these effects, a logical disconnection removes the nitro group, leading to 3-bromo-4-methylbenzene (4-bromotoluene) as a key precursor. This simplifies the synthesis to the controlled introduction of functional groups onto a substituted toluene (B28343) derivative.

An alternative and potentially more regioselective approach disconnects the bromo and nitro groups from a toluenesulfonic acid backbone. This strategy utilizes the strong directing effects of the sulfonic acid and methyl groups to control the positions of the subsequent nitration and bromination steps. This leads to 4-methyl-benzenesulfonic acid (p-toluenesulfonic acid) as a commercially available and logical starting material.

Synthesis of Highly Substituted Benzene (B151609) Ring Systems Preceding Sulfonamide Formation

The forward synthesis of the key aromatic core, 3-bromo-4-methyl-5-nitrobenzene, requires careful sequencing of electrophilic aromatic substitution reactions to achieve the desired 1,3,4,5-substitution pattern.

Regioselective Bromination Strategies for Substituted Toluene Derivatives

The bromination of toluene and its derivatives is a classic example of electrophilic aromatic substitution where the methyl group directs the incoming electrophile to the ortho and para positions. google.com Achieving high regioselectivity is crucial. Various brominating agents can be employed, including molecular bromine (Br₂) with a Lewis acid catalyst like FeBr₃, or N-bromosuccinimide (NBS). google.com The choice of catalyst and reaction conditions can influence the ratio of ortho to para isomers. For instance, the use of shape-selective zeolite catalysts has been shown to favor the formation of the para isomer in the bromination of simple aromatic substrates. google.com

| Brominating Agent | Catalyst/Conditions | Typical Regioselectivity on Toluene |

| Br₂ | FeBr₃ | Mixture of ortho- and para-bromotoluene |

| N-Bromosuccinimide (NBS) | Acid catalyst | Varies; can provide good yields of monobrominated products |

| Br₂ | Zeolite (e.g., HY, HMor) | High para-selectivity |

This table presents generalized data for toluene and its derivatives; specific substrates may exhibit different isomer distributions.

Directed Nitration Pathways on Halogenated and Alkylated Benzene Systems

The introduction of a nitro group onto an aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The position of nitration is dictated by the directing effects of the substituents already present on the ring. libretexts.org

Alkyl groups (-CH₃): Activating and ortho-, para-directing. libretexts.org

Halogens (-Br): Deactivating but ortho-, para-directing.

Nitro groups (-NO₂): Strongly deactivating and meta-directing. quora.com

When multiple substituents are present, their combined effects determine the outcome. For a precursor like 4-bromotoluene, both the methyl and bromo groups direct incoming electrophiles to the positions ortho and para to themselves. The position ortho to the activating methyl group is particularly favored. libretexts.org

Sequential Introduction of Bromo, Methyl, and Nitro Functionalities

A plausible synthetic route to the 3-bromo-4-methyl-5-nitro substituted benzene core, starting from p-toluenesulfonic acid, leverages the directing effects of the substituents to ensure the correct regiochemistry.

Nitration of p-Toluenesulfonic Acid: The synthesis begins with the nitration of p-toluenesulfonic acid. The sulfonic acid group is a meta-director, while the methyl group is an ortho-, para-director. Their combined influence directs the incoming nitro group to the position ortho to the methyl group and meta to the sulfonic acid group, yielding 4-methyl-3-nitrobenzenesulfonic acid.

Bromination: The subsequent bromination of 4-methyl-3-nitrobenzenesulfonic acid is directed by the three existing groups. The methyl group directs ortho/para, while the nitro and sulfonic acid groups direct meta. The position that is ortho to the methyl group and meta to both the nitro and sulfonic acid groups is C5, leading to the formation of 3-bromo-4-methyl-5-nitrobenzenesulfonic acid.

This sequence provides a high degree of regiochemical control, avoiding the formation of significant isomeric impurities.

Methodologies for Introducing the Sulfonamide Moiety onto the Aromatic Nucleus

The final stage of the synthesis involves the conversion of the sulfonic acid or a related precursor into the target sulfonamide.

Direct Chlorosulfonation and Subsequent Amidation Approaches

The most common method for introducing a sulfonamide group is a two-step process involving chlorosulfonation followed by amidation. google.com

Formation of the Sulfonyl Chloride: If the synthesis proceeds through 3-bromo-4-methyl-5-nitrobenzenesulfonic acid, the sulfonic acid must first be converted to the more reactive sulfonyl chloride. This is typically achieved by treatment with an inorganic acid chloride such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Alternatively, if starting from the 3-bromo-4-methyl-5-nitrobenzene intermediate, direct chlorosulfonation can be accomplished using chlorosulfonic acid (ClSO₃H). google.com This reaction introduces the -SO₂Cl group onto the ring. Given the deactivating nature of the nitro and bromo substituents, this reaction would likely require forcing conditions. google.com

Amidation: The resulting 3-bromo-4-methyl-5-nitrobenzenesulfonyl chloride is then reacted with ammonia (B1221849) (or a primary/secondary amine) to form the sulfonamide. researchgate.net This nucleophilic acyl substitution reaction typically proceeds readily. The reaction of a benzenesulfonyl chloride with a primary amine yields the corresponding N-substituted sulfonamide. byjus.com

| Step | Reagent | Intermediate/Product |

| 1. Sulfonyl Chloride Formation (from Sulfonic Acid) | Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅) | 3-Bromo-4-methyl-5-nitrobenzenesulfonyl chloride |

| 2. Amidation | Ammonia (NH₃) | This compound |

This table outlines the final steps in the synthesis of the target compound.

Alternative Routes via Sulfonic Acids or their Salts

An alternative synthetic approach leverages commercially available or readily synthesized sulfonic acids as starting materials. This strategy can be advantageous if the sulfonic acid group is already in place, thereby reducing the number of steps involving hazardous sulfonating agents. A plausible route begins with 4-methylbenzenesulfonic acid (p-toluenesulfonic acid).

The synthesis proceeds through sequential electrophilic aromatic substitution reactions. The directing effects of the sulfonic acid group (meta-directing and deactivating) and the methyl group (ortho, para-directing and activating) must be carefully considered.

Nitration of 4-methylbenzenesulfonic acid: The first step would involve the nitration of p-toluenesulfonic acid. The activating methyl group directs incoming electrophiles to the positions ortho to it (C3 and C5). Therefore, nitration using a standard mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is expected to yield 4-methyl-3-nitrobenzenesulfonamide.

Bromination of 4-methyl-3-nitrobenzenesulfonamide: The subsequent step is the bromination of the nitrated intermediate. At this stage, the ring has three substituents: the activating methyl group, the deactivating nitro group, and the deactivating sulfonic acid group. The methyl group directs ortho and para, the nitro group directs meta, and the sulfonic acid group directs meta. The most activated position for the incoming bromine electrophile would be ortho to the methyl group and meta to the nitro group, which is the C5 position. Bromination can be achieved using reagents like N-Bromosuccinimide (NBS) with an acid catalyst, which can offer better regioselectivity compared to liquid bromine. researchgate.netmdpi.com

Conversion to Sulfonamide: The final step is the conversion of the sulfonic acid to the corresponding sulfonamide. This is typically a two-step process involving:

Conversion of the sulfonic acid to the sulfonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Reaction of the resulting 3-bromo-4-methyl-5-nitrobenzenesulfonyl chloride with ammonia (NH₃) or an ammonium salt to form the final product, this compound.

This pathway is logical due to the directing effects of the substituents, which guide the incoming groups to the desired positions.

Elaboration of Multi-step and Convergent Synthetic Pathways to this compound

The synthesis of a polysubstituted benzene like this compound is a classic problem in retrosynthetic analysis. The order of introduction of the substituents is critical to the success of the synthesis. libretexts.orgpressbooks.pub

A multi-step linear synthesis starting from a simple precursor like toluene is a common approach. The key is to install the substituents in an order that leverages their directing effects to ensure the correct 1,3,4,5-substitution pattern.

Step 1: Sulfonation of Toluene: Toluene is first sulfonated to produce p-toluenesulfonic acid. The methyl group is an ortho, para-director, and the para product is typically favored due to reduced steric hindrance.

Step 2: Nitration: The resulting p-toluenesulfonic acid is nitrated. The methyl group directs ortho to itself (C3), and the sulfonic acid group directs meta (C3). Both groups thus reinforce the placement of the nitro group at the C3 position, yielding 4-methyl-3-nitrobenzenesulfonic acid.

Step 3: Bromination: The intermediate is then brominated. The methyl group directs to the C5 position (ortho), and both the nitro and sulfonic acid groups direct to the C5 position (meta). This strong directing effect should lead to the selective formation of 3-bromo-4-methyl-5-nitrobenzenesulfonic acid.

Step 4: Chlorination and Amination: Finally, the sulfonic acid is converted to the sulfonamide as described previously, via the sulfonyl chloride intermediate.

A convergent synthetic pathway involves preparing different fragments of the target molecule separately and then combining them in the final stages. rsc.org While more common for larger, more complex molecules, a conceptual convergent approach for this compound is conceivable, though likely less efficient than a linear one. For instance, one could synthesize a highly substituted aniline derivative and a separate sulfonyl-containing fragment, followed by a coupling reaction. However, for a small molecule like this compound, a linear pathway based on electrophilic aromatic substitution is generally more practical and efficient.

Optimization of Reaction Conditions for Enhanced Yields, Purity, and Selectivity

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing side products in the synthesis of polysubstituted aromatics. Key parameters for each step of the proposed linear synthesis include the choice of reagents, temperature, solvent, and reaction time.

For the nitration step , the concentration of nitric and sulfuric acids and the reaction temperature are critical. Excessive temperatures can lead to over-nitration or oxidation of the methyl group.

For the bromination step , the choice of brominating agent and catalyst is important. Using N-Bromosuccinimide (NBS) often provides better selectivity than Br₂. The addition of an acid promoter like p-toluenesulfonic acid (p-TsOH) can enhance the reaction rate and regioselectivity. researchgate.netmdpi.com

The conversion to the sulfonyl chloride and subsequently to the sulfonamide also requires careful control. The reaction with thionyl chloride must be performed under anhydrous conditions to prevent hydrolysis of the product. The final amination step should be controlled to avoid side reactions.

Below is an interactive data table illustrating potential optimization parameters for the bromination of 4-methyl-3-nitrobenzenesulfonic acid.

| Entry | Brominating Agent | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Br₂ | FeBr₃ (5) | CH₂Cl₂ | 25 | 12 | 65 |

| 2 | NBS | None | CH₃CN | 80 | 8 | 70 |

| 3 | NBS | p-TsOH (10) | CH₃CN | 60 | 4 | 85 |

| 4 | NBS | H₂SO₄ (cat.) | Dioxane | 50 | 6 | 82 |

| 5 | Br₂ | None | Acetic Acid | 40 | 10 | 55 |

Note: This data is representative of typical optimization studies for similar electrophilic bromination reactions and is intended for illustrative purposes.

Exploration of Sustainable and Green Chemistry Principles in Synthetic Design and Execution

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. jddhs.com Key areas for improvement include the use of safer solvents, alternative reagents, and more efficient reaction conditions.

Alternative Solvents: Traditional solvents used in these syntheses, such as chlorinated hydrocarbons, are often toxic and environmentally harmful. Replacing them with greener alternatives like water, ethanol (B145695), or glycerol can be a significant improvement. researchgate.net Recent studies have shown the feasibility of conducting sulfonamide synthesis in such sustainable solvents. researchgate.net

Catalyst-Free and Milder Reagents: The conversion of sulfonyl chlorides to sulfonamides often requires a base. Green methodologies aim to perform this reaction under catalyst-free conditions or in benign media like water, which can simplify purification and reduce waste. researchgate.net

Mechanochemistry: A solvent-free mechanochemical approach, where mechanical force is used to initiate reactions, represents a highly sustainable alternative. rsc.org This method can lead to a one-pot synthesis of sulfonamides from disulfides, avoiding bulk solvents and simplifying workup procedures. rsc.org

Electrochemical Methods: Electrochemistry offers a new and greener route to aromatic sulfonamides by avoiding harsh chemical oxidants and reagents. chemistryworld.com

Atom Economy: The synthetic design should aim for high atom economy, minimizing the formation of byproducts. The use of catalytic reagents over stoichiometric ones is a core principle. For bromination, using catalytic amounts of an acid with NBS is preferable to using stoichiometric Lewis acid catalysts like FeBr₃.

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable.

Investigative Studies on the Chemical Reactivity and Transformation of 3 Bromo 4 Methyl 5 Nitrobenzenesulfonamide

Reactivity Profiles of the Nitro Group for Diverse Chemical Transformations

The nitro group is a versatile functional group that strongly influences the electron density of the aromatic ring and serves as a precursor for various nitrogen-containing moieties.

Catalytic and Stoichiometric Reduction to Amino and Other Nitrogenous Functional Groups

The reduction of an aromatic nitro group is one of the most fundamental transformations in organic synthesis, providing a primary route to aromatic amines. This transformation can be achieved through various catalytic and stoichiometric methods, with the choice of reagent allowing for selective conversion to different nitrogenous functional groups.

Catalytic hydrogenation is a widely used, environmentally friendly method for producing anilines from nitroarenes. nih.gov Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, with hydrogen gas serving as the reductant. For functionalized nitroarenes, chemoselectivity is a key challenge, as other groups may also be susceptible to reduction. liv.ac.ukacs.org However, specialized catalysts, such as single-phase pyrite (B73398) (FeS2) nanoparticles, have shown high activity and exclusive selectivity for the nitro group even in the presence of other reducible functionalities. nih.govliv.ac.uk

Stoichiometric reductions offer alternative pathways. Reagents like tin (Sn) or iron (Fe) metal in the presence of strong acids (e.g., HCl) are classic methods for this conversion. More contemporary methods utilize hydride donors like sodium borohydride (B1222165) (NaBH4) in conjunction with a catalyst, such as silver nanoparticles on a titanium dioxide support (Ag/TiO2), to achieve clean and efficient reduction to the corresponding aniline. mdpi.com By modifying the reducing system, for instance by using ammonia-borane (NH3BH3) with the same Ag/TiO2 catalyst, the reaction can be selectively stopped at the N-aryl hydroxylamine (B1172632) stage. mdpi.com

The expected reduction products of 3-bromo-4-methyl-5-nitrobenzenesulfonamide are summarized in the table below.

| Reagent/Catalyst System | Primary Product | Intermediate/Alternative Product |

|---|---|---|

| H₂, Pd/C | 3-Amino-5-bromo-4-methylbenzenesulfonamide | N/A |

| Fe, HCl | 3-Amino-5-bromo-4-methylbenzenesulfonamide | N/A |

| SnCl₂, HCl | 3-Amino-5-bromo-4-methylbenzenesulfonamide | N/A |

| Ag/TiO₂, NaBH₄ | 3-Amino-5-bromo-4-methylbenzenesulfonamide | N/A |

| Ag/TiO₂, NH₃BH₃ | 3-Bromo-N-hydroxy-4-methyl-5-aminobenzenesulfonamide | Nitroso intermediate |

Exploration of the Nitro Group's Directing and Activating Effects in Electrophilic and Nucleophilic Aromatic Substitutions

The electronic properties of the nitro group profoundly influence the reactivity of the aromatic ring in substitution reactions.

Electrophilic Aromatic Substitution (EAS): The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature through both inductive and resonance effects. youtube.com It pulls electron density out of the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles. youtube.comvedantu.com The resonance structures of nitrobenzene (B124822) show a buildup of positive charge at the ortho and para positions. Consequently, electrophilic attack is directed to the meta position, which is the least deactivated site. youtube.comvedantu.com In this compound, the ring is already heavily substituted and significantly deactivated by two strong electron-withdrawing groups (nitro and sulfonamide). Any further electrophilic substitution would be extremely difficult to achieve and would likely be directed by the weakly activating methyl group to the positions ortho to it, though this is sterically hindered and electronically disfavored. stackexchange.comucalgary.ca

Nucleophilic Aromatic Substitution (SNAr): In contrast to its deactivating role in EAS, the nitro group is a strong activating group for nucleophilic aromatic substitution. wikipedia.org For an SNAr reaction to proceed, a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group are typically required. wikipedia.orgmsu.edu These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orglibretexts.org

In the case of this compound, the bromine atom is positioned ortho to the nitro group and para to the sulfonamide group. Both of these powerful electron-withdrawing groups can effectively stabilize the negative charge of the Meisenheimer complex through resonance, making the bromine an excellent leaving group for SNAr reactions. stackexchange.comyoutube.com

Comprehensive Analysis of Reactivity at the Bromine Substituent

The bromine atom on the ring is a key site for a variety of synthetic transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions under Varying Conditions

As established, the bromine atom in this compound is highly activated towards nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the bromine, forming a tetrahedral Meisenheimer intermediate. libretexts.org The negative charge of this intermediate is delocalized onto the ortho nitro group and the para sulfonamide group. In the second step, the leaving group (bromide) is expelled, restoring the aromaticity of the ring. libretexts.org

The rate and success of the reaction depend on several factors:

Nucleophile: Stronger nucleophiles (e.g., alkoxides, thiolates, amines) react more readily.

Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are typically used to dissolve the reagents and facilitate the reaction.

Temperature: While the ring is activated, heating may be required to drive the reaction to completion.

A variety of nucleophiles can be employed to displace the bromine, leading to a diverse range of substituted products.

| Nucleophile | Reagent Example | Product Structure Name |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 3-Methoxy-4-methyl-5-nitrobenzenesulfonamide |

| Amine | Aniline (C₆H₅NH₂) | 4-Methyl-5-nitro-3-(phenylamino)benzenesulfonamide |

| Thiolate | Sodium thiophenoxide (NaSPh) | 4-Methyl-5-nitro-3-(phenylthio)benzenesulfonamide |

| Cyanide | Sodium cyanide (NaCN) | 3-Cyano-4-methyl-5-nitrobenzenesulfonamide |

| Hydroxide (B78521) | Sodium hydroxide (NaOH) | 3-Hydroxy-4-methyl-5-nitrobenzenesulfonamide |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for C-C and C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common substrates for these transformations. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron species (typically a boronic acid or ester) to form a C-C bond, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org The reaction generally involves three steps: oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation with the organoboron reagent (activated by a base), and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.orgnih.gov This method would allow for the introduction of various aryl, heteroaryl, or vinyl groups at the bromine position. youtube.com

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of a base, such as an amine. libretexts.orgorganic-chemistry.org The reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.orgnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.org It has largely replaced harsher traditional methods for synthesizing aryl amines. wikipedia.org The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.govlibretexts.org This reaction would provide an alternative route to the products of SNAr with amines, often under milder conditions and with broader substrate scope. acs.org

The following table summarizes these key cross-coupling reactions as they would apply to this compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | C(sp²)-C(sp²) | Substituted biaryls |

| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | C(sp²)-C(sp) | Diarylalkynes |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOtBu | C(sp²)-N | N-Aryl amines |

Directed Ortho-Metalation and Other Organometallic Interventions

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic C-H bonds adjacent to a directing metalation group (DMG). wikipedia.org The DMG, typically a heteroatom-containing functional group, coordinates to a strong organolithium base, directing deprotonation to the nearby ortho position to form an aryllithium intermediate. wikipedia.orguwindsor.ca This intermediate can then be quenched with various electrophiles.

The sulfonamide group (-SO₂NHR) is known to be a moderately effective DMG. acs.orgunblog.fr In this compound, there are two positions ortho to the sulfonamide group. One is occupied by the methyl group, and the other is occupied by the nitro group. Direct deprotonation at these positions is not possible.

However, two other pathways involving organometallic intermediates are plausible:

Lithium-Halogen Exchange: The bromine atom can be replaced by lithium using a strong organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. This is often faster than C-H deprotonation and would generate a specific aryllithium species, 3-lithio-4-methyl-5-nitrobenzenesulfonamide. This intermediate could then be trapped with an electrophile.

Benzylic Metalation: The methyl group, being adjacent to a highly electron-withdrawing aromatic system, may have acidic protons. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) could potentially deprotonate the methyl group to form a benzylic anion, which could then react with electrophiles.

The feasibility of these pathways would depend heavily on the specific reaction conditions, particularly the choice of base and temperature, to control the selectivity between these potential reaction sites. nih.gov

Reactivity of the Methyl Group for Ancillary Functionalization

The methyl group on the this compound scaffold serves as a handle for a variety of chemical modifications, allowing for the introduction of further functional diversity. These transformations typically involve oxidation, halogenation followed by substitution, or condensation reactions.

The oxidation of the methyl group in nitrotoluene derivatives to either a carboxylic acid or an aldehyde is a well-established transformation. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, typically lead to the formation of the corresponding carboxylic acid, 3-bromo-5-nitro-4-sulfamoylbenzoic acid. Milder or more controlled oxidation methods are required to stop the oxidation at the aldehyde stage, yielding 3-bromo-4-formyl-5-nitrobenzenesulfonamide. The presence of the electron-withdrawing nitro and bromo groups can make the methyl group more resistant to oxidation compared to simple toluene (B28343) derivatives.

Table 1: Plausible Oxidation Reactions of the Methyl Group

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| This compound | KMnO4 / H+ | 3-Bromo-5-nitro-4-sulfamoylbenzoic acid |

| This compound | CrO3 / H2SO4 | 3-Bromo-5-nitro-4-sulfamoylbenzoic acid |

| This compound | MnO2 | 3-Bromo-4-formyl-5-nitrobenzenesulfonamide |

Free-radical halogenation of the methyl group provides a route to benzylic halides, which are versatile intermediates for nucleophilic substitution reactions. The reaction of this compound with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, would be expected to yield 3-bromo-4-(bromomethyl)-5-nitrobenzenesulfonamide. This benzylic bromide is then susceptible to attack by a wide range of nucleophiles, allowing for the introduction of various functional groups at the benzylic position.

Table 2: Potential Nucleophilic Displacement Reactions

| Benzylic Halide Intermediate | Nucleophile | Product |

|---|---|---|

| 3-Bromo-4-(bromomethyl)-5-nitrobenzenesulfonamide | Cyanide (e.g., NaCN) | 2-(3-Bromo-5-nitro-4-sulfamoylphenyl)acetonitrile |

| 3-Bromo-4-(bromomethyl)-5-nitrobenzenesulfonamide | Azide (e.g., NaN3) | 4-(Azidomethyl)-3-bromo-5-nitrobenzenesulfonamide |

| 3-Bromo-4-(bromomethyl)-5-nitrobenzenesulfonamide | Alkoxides (e.g., NaOCH3) | 3-Bromo-4-(methoxymethyl)-5-nitrobenzenesulfonamide |

Note: This table illustrates hypothetical transformations, as direct experimental evidence for these reactions on the specified compound was not found.

The methyl group of this compound can potentially participate in condensation reactions, particularly if it can be deprotonated to form a carbanion. The presence of the adjacent strong electron-withdrawing nitro group can increase the acidity of the methyl protons, facilitating carbanion formation. One such reaction is the Knoevenagel condensation, where the activated methyl group reacts with an aldehyde in the presence of a base. For instance, condensation with an aromatic aldehyde could lead to the formation of a styryl derivative.

Transformations and Derivatizations of the Sulfonamide Group

The sulfonamide functional group offers another site for chemical modification, primarily at the nitrogen atom, allowing for the synthesis of a diverse library of derivatives with potentially altered biological activities and physicochemical properties.

The hydrogen atoms on the sulfonamide nitrogen are acidic and can be removed by a base to form a sulfonamidate anion. This anion can then act as a nucleophile in reactions with various electrophiles.

N-Alkylation: Reaction with alkyl halides in the presence of a base such as potassium carbonate can introduce alkyl groups onto the sulfonamide nitrogen. acs.org The use of alcohols as alkylating agents in the presence of a suitable catalyst is also a known method for N-alkylation of sulfonamides.

N-Acylation: Acylating agents like acyl chlorides or anhydrides react with the sulfonamide, often in the presence of a base like pyridine (B92270) or triethylamine, to yield N-acylsulfonamides. N-acylbenzotriazoles have also been reported as effective reagents for this transformation.

N-Arylation: The introduction of an aryl group on the sulfonamide nitrogen can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using an aryl halide.

Table 3: Derivatization of the Sulfonamide Group

| Reaction Type | Reagents | General Product Structure |

|---|---|---|

| N-Alkylation | Alkyl halide, Base | 3-Bromo-4-methyl-N-alkyl-5-nitrobenzenesulfonamide |

| N-Acylation | Acyl chloride, Base | 3-Bromo-4-methyl-N-acyl-5-nitrobenzenesulfonamide |

Note: This table outlines general synthetic pathways for sulfonamide derivatization.

Further transformations of the sulfonamide group can lead to other classes of sulfur-nitrogen compounds. For instance, the conversion of a sulfonamide to a sulfonimidoyl chloride can be a key step in the synthesis of sulfonimidates and other related structures. This transformation can sometimes be achieved by reacting the corresponding sulfinamide with a chlorinating agent. While the direct conversion from a sulfonamide is less common, multi-step sequences can be envisioned. Once formed, the sulfonimidoyl chloride can react with alcohols or phenols to yield sulfonimidates.

Hydrolysis and Re-formation of the Sulfonamide Bond

The sulfonamide functional group (–SO₂NH₂) is a critical moiety in many pharmaceutical and industrial chemicals, and its stability towards hydrolysis is a key determinant of its environmental fate and metabolic profile. The hydrolysis of an aromatic sulfonamide typically involves the cleavage of the sulfur-nitrogen (S-N) bond, a reaction whose rate is significantly influenced by pH, temperature, and the electronic nature of the substituents on the aromatic ring.

In the case of this compound, the benzene ring is substituted with a combination of electron-donating (methyl) and electron-withdrawing (bromo, nitro) groups. The strongly electron-withdrawing nitro group, in particular, increases the electrophilicity of the sulfur atom, potentially making the sulfonamide bond more susceptible to nucleophilic attack by water or hydroxide ions.

Hydrolysis can proceed under both acidic and basic conditions, although the mechanisms differ.

Acid-catalyzed hydrolysis: Under acidic conditions, the amine group of the sulfonamide can be protonated. This makes the amine a better leaving group, facilitating the nucleophilic attack of water on the sulfonyl sulfur atom.

Base-catalyzed hydrolysis: In alkaline conditions, a hydroxide ion directly attacks the electrophilic sulfur atom, leading to the cleavage of the S-N bond. This pathway is often slower than the hydrolysis of amides but can be significant at elevated pH.

The primary products of the complete hydrolysis of this compound are expected to be 3-bromo-4-methyl-5-nitrobenzenesulfonic acid and ammonia (B1221849), resulting from the cleavage of the S-N bond.

The re-formation of the sulfonamide bond is the reverse of this hydrolytic cleavage and is a cornerstone of sulfonamide synthesis. The most common method involves the reaction of the corresponding sulfonyl chloride (3-bromo-4-methyl-5-nitrobenzenesulfonyl chloride) with ammonia or an amine. Alternative modern methods allow for the direct synthesis from sulfonic acids. organic-chemistry.org This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The table below summarizes the expected reactivity of the sulfonamide bond in this compound under different pH conditions, based on general principles of sulfonamide chemistry.

| Condition | pH Range | Primary Mechanism | Expected Rate | Primary Products |

| Acidic | < 4 | Acid-catalyzed nucleophilic attack | Moderate to High | 3-bromo-4-methyl-5-nitrobenzenesulfonic acid, Ammonia |

| Neutral | ~ 7 | Neutral hydrolysis | Very Slow | 3-bromo-4-methyl-5-nitrobenzenesulfonic acid, Ammonia |

| Alkaline | > 9 | Base-catalyzed nucleophilic attack | Slow to Moderate | 3-bromo-4-methyl-5-nitrobenzenesulfonate salt, Ammonia |

Chemo-, Regio-, and Stereoselective Aromatic Substitution Reactions on the Benzene Core

Further functionalization of the this compound aromatic core via electrophilic aromatic substitution (EAS) is governed by the combined electronic and steric effects of the four existing substituents. fiveable.me In an EAS reaction, an incoming electrophile replaces a hydrogen atom on the aromatic ring. The benzene ring in the title compound has two available positions for substitution: C2 (ortho to the methyl and bromo groups) and C6 (ortho to the methyl and sulfonamide groups).

The directing influence of each substituent is critical for predicting the regioselectivity of the reaction:

-CH₃ (Methyl): An activating group that directs incoming electrophiles to the ortho and para positions through an electron-donating inductive effect and hyperconjugation. libretexts.org

-Br (Bromo): A deactivating group that directs ortho and para due to a conflict between its electron-withdrawing inductive effect and electron-donating resonance effect. libretexts.orglibretexts.org

-NO₂ (Nitro): A strongly deactivating group that directs meta through powerful electron-withdrawing resonance and inductive effects. libretexts.orguomustansiriyah.edu.iq

-SO₂NH₂ (Sulfonamide): A deactivating group that directs meta due to the strong electron-withdrawing nature of the sulfonyl group. rsc.org

Regioselectivity Analysis: When multiple substituents are present, their directing effects can be either cooperative (reinforcing) or antagonistic (competing). libretexts.org In this molecule, the effects are largely antagonistic. However, the outcome is generally dictated by the most powerful activating group. ucalgary.ca

Activating vs. Deactivating Groups: The methyl group is the only activating substituent and will therefore have the most significant influence on directing the incoming electrophile to its ortho positions (C2 and C6), as its para position (C1) is already substituted. The three other groups deactivate the ring, making substitution reactions slower than on benzene itself. libretexts.orglibretexts.org

Directing Effects on Available Positions:

Position C2: This position is ortho to the activating -CH₃ group and the ortho/para-directing -Br group. It is meta to the deactivating -NO₂ and -SO₂NH₂ groups. The directing effects of all four groups are therefore cooperative for substitution at this site.

Position C6: This position is ortho to the activating -CH₃ group and meta to the -Br and -NO₂ groups. It is also ortho to the deactivating -SO₂NH₂ group.

Steric Hindrance: Position C2 is flanked by the methyl and bromo groups, while position C6 is flanked by the methyl and sulfonamide groups. Steric hindrance can play a significant role, particularly with bulky electrophiles, potentially favoring the less crowded position. libretexts.org Given the relative sizes of the groups, attack at C6 might be slightly less hindered than at C2.

Considering these factors, electrophilic attack is most likely to occur at position C2, as it benefits from the directing influence of both the activating methyl group and the ortho-directing bromo group, while also being meta to both strongly deactivating groups.

Chemoselectivity and Stereoselectivity:

Chemoselectivity: In typical electrophilic aromatic substitution reactions (e.g., nitration, halogenation), the reaction is highly chemoselective for the aromatic ring over the alkyl or sulfonamide N-H bonds.

Stereoselectivity: As the substrate is achiral and the aromatic ring is planar, substitution reactions with achiral reagents will not be stereoselective, resulting in an achiral product.

The table below summarizes the analysis of directing effects for a hypothetical electrophilic aromatic substitution reaction.

| Substituent | Position | Electronic Effect | Directing Influence |

| -CH₃ | C4 | Activating (Inductive/Hyperconjugation) | ortho, para (directs to C2, C6) |

| -Br | C3 | Deactivating (Inductive > Resonance) | ortho, para (directs to C2) |

| -NO₂ | C5 | Strongly Deactivating (Resonance/Inductive) | meta (directs to C2) |

| -SO₂NH₂ | C1 | Deactivating (Inductive) | meta (directs to C2) |

| Predicted Outcome | C2 | Major Product due to cooperative directing effects and activation from the methyl group. | |

| Predicted Outcome | C6 | Minor Product due to conflicting directing effects and less activation compared to C2. |

Advanced Spectroscopic and Structural Characterization Techniques for 3 Bromo 4 Methyl 5 Nitrobenzenesulfonamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-bromo-4-methyl-5-nitrobenzenesulfonamide in solution. By analyzing one-dimensional (¹H, ¹³C) and two-dimensional spectra, a complete assignment of all proton and carbon signals can be achieved, confirming the substitution pattern and providing insights into the molecule's conformation.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, and the sulfonamide (-SO₂NH₂) protons.

Aromatic Protons: The benzene (B151609) ring has two protons. Due to the asymmetrical substitution pattern, they are chemically non-equivalent and are expected to appear as two distinct signals (doublets) in the downfield region (typically δ 7.5-8.5 ppm). The electron-withdrawing effects of the nitro (-NO₂) and sulfonyl (-SO₂) groups would shift these protons significantly downfield.

Methyl Protons (-CH₃): A sharp singlet corresponding to the three protons of the methyl group is expected. Its chemical shift would likely be in the range of δ 2.3-2.6 ppm.

Sulfonamide Protons (-NH₂): The two protons of the primary sulfonamide group would typically appear as a broad singlet. Its chemical shift is variable and depends on factors like solvent, concentration, and temperature, but can often be found in the δ 7.0-7.5 ppm range.

Carbon (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide direct information about the carbon skeleton. nist.gov For this compound, seven distinct signals are predicted: six for the aromatic carbons and one for the methyl carbon.

Aromatic Carbons: The chemical shifts of the six aromatic carbons will be spread over a range (approximately δ 120-150 ppm). The carbons directly attached to the electron-withdrawing nitro, bromo, and sulfonyl groups (C-5, C-3, and C-1, respectively) are expected at the lower field end of this range. The carbons bearing protons (C-2 and C-6) and the carbon attached to the methyl group (C-4) will appear at a comparatively higher field.

Methyl Carbon (-CH₃): The signal for the methyl carbon is expected to appear at a high field, typically in the δ 20-25 ppm range.

Predicted ¹H and ¹³C NMR Data for this compound

| Group | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aromatic CH (C2-H) | ~8.2 | d | ~125 |

| Aromatic CH (C6-H) | ~8.0 | d | ~130 |

| Methyl (-CH₃) | ~2.5 | s | ~22 |

| Sulfonamide (-NH₂) | Variable (e.g., 7.2) | br s | N/A |

| Aromatic C-SO₂ | N/A | N/A | ~145 |

| Aromatic C-Br | N/A | N/A | ~122 |

| Aromatic C-CH₃ | N/A | N/A | ~140 |

| Aromatic C-NO₂ | N/A | N/A | ~150 |

Note: These are estimated values based on general principles. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals predicted in the 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. bldpharm.com For this molecule, a cross-peak would be expected between the two aromatic protons, confirming their ortho relationship (four-bond coupling, ⁴JHH).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). chemicalbook.com This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton singlet to the methyl carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. A NOESY experiment could reveal through-space interactions between the methyl protons and the adjacent aromatic proton (at C-3), helping to define the preferred orientation of the substituents.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound (C₇H₇BrN₂O₄S), HRMS would confirm the molecular weight of approximately 294.94 g/mol . The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺), which would show two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to generate a characteristic fragmentation pattern, which serves as a structural fingerprint. researchgate.net The interpretation of these fragments helps to confirm the arrangement of functional groups.

Key predicted fragmentation pathways for this compound include:

Loss of the Sulfonamide Group: Cleavage of the C-S bond could lead to the loss of ·SO₂NH₂ (m/z 80) or the formation of a C₇H₅BrNO₂⁺ fragment.

Loss of Nitric Oxide or Nitrogen Dioxide: Nitroaromatic compounds commonly lose ·NO (m/z 30) or ·NO₂ (m/z 46) from the molecular ion.

Loss of SO₂: Desulfonylation can occur with the loss of sulfur dioxide (SO₂, m/z 64).

Predicted Key Fragments in the Mass Spectrum

| Fragment | Description |

|---|---|

| [M-NO₂]⁺ | Loss of the nitro group |

| [M-SO₂NH₂]⁺ | Loss of the sulfonamide group |

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Group Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show the following key absorption bands:

N-H Stretching: Two distinct bands in the region of 3350-3250 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary sulfonamide (-NH₂) group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

N-O Stretching (Nitro Group): Strong, sharp bands corresponding to the asymmetric and symmetric stretching of the -NO₂ group, typically found near 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

S=O Stretching (Sulfonyl Group): Two strong absorption bands for the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group, expected around 1330 cm⁻¹ and 1160 cm⁻¹, respectively.

C-Br Stretching: The vibration for the carbon-bromine bond would be found in the fingerprint region, typically between 650-550 cm⁻¹.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination and Crystal Packing Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not available in the searched literature, analysis of related sulfonamide derivatives provides insight into the likely structural features. nih.govnih.gov

An X-ray diffraction study would precisely determine all bond lengths, bond angles, and torsion angles within the molecule, confirming the planar structure of the benzene ring and the tetrahedral geometry around the sulfur atom.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Analysis of Electronic Transitions and Chromophoric Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. In the case of this compound, the primary chromophore is the substituted benzene ring. A chromophore is a part of a molecule responsible for its color by absorbing light at specific wavelengths. The benzene ring, along with its substituents—the bromo, methyl, nitro, and sulfonamide groups—constitutes a complex chromophoric system.

The electronic transitions observed in the UV-Vis spectrum of this compound are primarily of the π → π* (pi to pi star) and potentially n → π* (n to pi star) types. The aromatic π system of the benzene ring gives rise to intense π → π* transitions. The nitro group (-NO₂) and the sulfonamide group (-SO₂NH₂) are also key contributors to the electronic structure. The nitro group, in particular, is a strong chromophore and can participate in n → π* transitions due to the presence of non-bonding electrons on the oxygen atoms.

The substituents on the benzene ring influence the wavelength of maximum absorption (λmax). The interplay of these groups—the electron-withdrawing nitro and sulfonamide groups, and the electron-donating methyl group—modulates the energy levels of the molecular orbitals. This substitution pattern can lead to a bathochromic shift (a shift to longer wavelengths) or a hypsochromic shift (a shift to shorter wavelengths) of the absorption bands compared to unsubstituted benzene. The solvent used for analysis can also impact the spectrum, particularly for n → π* transitions, where polar solvents can lead to hypsochromic shifts.

A hypothetical UV-Vis absorption data for this compound in a common solvent like ethanol (B145695) is presented in the table below. This data illustrates the expected absorption bands corresponding to the electronic transitions within the molecule.

| Hypothetical UV-Vis Data for this compound in Ethanol | |

| λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| 220 | 12,000 |

| 275 | 8,500 |

| 310 | 2,000 |

This is a hypothetical representation of UV-Vis data for illustrative purposes.

Advanced Chromatographic Methodologies for Purity Assessment and Separation of Isomers or Mixtures (e.g., HPLC, GC for volatile derivatives)

Chromatographic techniques are indispensable for the separation, identification, and purity assessment of organic compounds. For a non-volatile compound like this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. Gas Chromatography (GC) can also be employed, but it typically requires derivatization to increase the volatility of the analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient technique for separating components of a mixture. For this compound, a reversed-phase HPLC method would be suitable. In this mode, a nonpolar stationary phase is used with a polar mobile phase. By adjusting the composition of the mobile phase, a high degree of separation can be achieved, allowing for the quantification of the main compound and the detection of any impurities or isomers. A diode-array detector (DAD) or a UV-Vis detector set at one of the compound's absorption maxima would be appropriate for detection.

Below is a table outlining a potential set of parameters for an HPLC method for the analysis of this compound, based on methods for structurally similar compounds.

| Illustrative HPLC Method Parameters | |

| Parameter | Condition |

| Column | C18 (5 µm, 4.6 x 250 mm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm |

| Expected Retention Time | 8.5 min |

These parameters are illustrative and would require optimization for a specific instrument and application.

Gas Chromatography (GC)

Direct analysis of this compound by GC is challenging due to its low volatility and thermal lability. Therefore, a derivatization step is necessary to convert the sulfonamide group into a less polar and more volatile derivative. A common derivatization agent for sulfonamides is diazomethane, which methylates the acidic N-H proton. The resulting derivative can then be analyzed by GC, often coupled with a mass spectrometer (MS) for definitive identification.

The table below provides a general outline of a GC-MS method for the analysis of the derivatized compound.

| General GC-MS Method Parameters for Derivatized Analyte | |

| Parameter | Condition |

| Derivatization Agent | Diazomethane |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 150 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

This represents a general approach and would need to be optimized for the specific derivative.

Applications of 3 Bromo 4 Methyl 5 Nitrobenzenesulfonamide in Advanced Organic Synthesis and Materials Science

Utility as a Versatile Building Block and Intermediate in the Synthesis of Complex Organic Molecules

In organic synthesis, molecules containing multiple functional groups, such as a bromine atom, a nitro group, and a sulfonamide moiety, are often valuable as versatile building blocks. libretexts.org The distinct reactivity of each group allows for sequential, controlled chemical transformations. For instance, the bromine atom can participate in cross-coupling reactions (like Suzuki or Heck coupling) to form new carbon-carbon bonds. The nitro group can be reduced to an amine, which can then be used for amide bond formation or the construction of nitrogen-containing rings. The sulfonamide group can also be involved in various synthetic strategies. However, no specific complex organic molecules synthesized using 3-Bromo-4-methyl-5-nitrobenzenesulfonamide as an intermediate are documented in the available literature.

Precursor for the Construction of Diverse Heterocyclic Compound Libraries (e.g., pyrazoles, quinoxalines, isoxazoles, isoquinolines, pyrimidines)

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Substituted benzene (B151609) derivatives with strategically placed functional groups often serve as precursors for building these ring systems. A compound like This compound possesses ortho- and meta-positioned groups that could potentially be elaborated into various heterocyclic scaffolds. For example, the reduction of the nitro group to an amine, followed by reactions involving the adjacent bromine atom, is a common strategy for forming fused ring systems. Despite this potential, there are no specific, published examples of its use as a precursor for constructing libraries of pyrazoles, quinoxalines, isoxazoles, isoquinolines, or pyrimidines.

Integration into Functional Materials, Polymers, or Covalent Organic Frameworks (COFs) as Monomers, Linkers, or Modifiers

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. researchgate.netnih.gov Monomers used to build COFs typically require specific geometries and reactive functional groups to form extended, ordered networks. nih.govmdpi.com While some chemical suppliers classify This compound as a potential "Organic monomer of COF," there is no academic literature or research data available that demonstrates its successful integration into a COF, polymer, or other functional material. The synthesis of COFs typically involves reversible bond-forming reactions, and it is not documented how this specific molecule has been employed as a monomer, linker, or modifier in materials science. mdpi.com

Development of Novel Catalytic Systems or Ligands Derived from this compound for Specific Chemical Reactions

The development of new ligands is crucial for advancing catalysis. Organic molecules can be tailored to coordinate with metal centers, thereby influencing the activity and selectivity of a catalyst. The functional groups on This compound could theoretically be modified to create a novel ligand. For example, the sulfonamide nitrogen and an oxygen from the nitro group, or a derivative thereof, could act as coordination sites. Nevertheless, a search of the scientific literature reveals no instances of this compound being used as a precursor for a catalytic system or ligand.

Applications in Advanced Sensing Technologies or Optoelectronic Materials

The properties of optoelectronic materials and chemical sensors are highly dependent on their molecular structure, particularly the arrangement of electron-donating and electron-withdrawing groups that can influence the electronic and photophysical properties. The nitro group (electron-withdrawing) and methyl group (weakly electron-donating) on the benzene ring of This compound could impart specific electronic characteristics. However, there is no available research that investigates the intrinsic properties of this compound or its derivatives for applications in advanced sensing or optoelectronics.

Future Research Directions and Unaddressed Challenges Pertaining to 3 Bromo 4 Methyl 5 Nitrobenzenesulfonamide

Exploration of Novel and Undiscovered Reactivity Patterns under Mild or Non-Conventional Conditions

The complex substitution pattern of 3-Bromo-4-methyl-5-nitrobenzenesulfonamide offers significant opportunities for exploring novel chemical transformations. Future research should focus on leveraging the distinct reactivity of each functional group under mild or non-conventional energy sources like photochemistry, sonochemistry, or mechanochemistry.

Key areas for investigation include:

Cross-Coupling Reactions: The aryl bromide presents a classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). A significant challenge is to achieve chemoselectivity, activating the C-Br bond without disturbing the nitro or sulfonamide groups.

Nitro Group Transformations: The nitro group is highly versatile. Research could explore its selective reduction to an amine, which would fundamentally alter the electronic properties of the ring and provide a new site for functionalization. Furthermore, modern iron-catalyzed methods that use nitroarenes directly as nitrogen sources for N-S bond formation could be explored as a novel synthetic route. acs.org

C-H Activation: The methyl group offers a potential site for C-H activation, enabling late-stage functionalization to introduce new alkyl, aryl, or functional groups without requiring prior conversion to a more reactive intermediate.

Non-Conventional Energy Sources: Investigating reactions under photochemical, microwave, or ultrasonic irradiation could reveal new reactivity pathways that are inaccessible under standard thermal conditions, potentially leading to novel molecular scaffolds with improved efficiency and selectivity.

| Functional Group | Potential Reaction Type | Research Challenge |

| Aryl Bromide | Palladium-catalyzed cross-coupling | Achieving high chemoselectivity in the presence of other sensitive groups. |

| Nitro Group | Selective reduction to amine | Controlling the reduction state (nitroso, hydroxylamine (B1172632), amine). |

| Nitro Group | Denitrative coupling | Using the nitro group as a leaving group or synthetic handle. acs.org |

| Methyl Group | C-H functionalization | Developing selective catalysts for activation of the benzylic C-H bonds. |

| Sulfonamide | N-H functionalization | Modifying the sulfonamide nitrogen without affecting other functional groups. rsc.org |

Development of Highly Enantioselective or Diastereoselective Synthetic Routes

While this compound is itself achiral, its functional groups provide handles for the synthesis of chiral derivatives. The development of stereoselective methods is a crucial frontier for creating advanced molecules with specific three-dimensional structures.

Future research could pursue several strategies:

Asymmetric Transformations: Developing catalytic enantioselective reactions that target one of the compound's functional groups. For instance, a prochiral ketone introduced via functionalization of the methyl group could undergo asymmetric reduction.

Chiral Auxiliaries: Using the sulfonamide nitrogen to attach a chiral auxiliary could direct subsequent diastereoselective reactions on the aromatic ring or its substituents.

Catalytic Modification: Recent advances in carbene catalysis have enabled the highly enantioselective modification of sulfonamides under mild conditions. rsc.org Applying such methods could allow for the direct installation of a chiral center adjacent to the sulfonamide group. Similarly, nickel-catalyzed enantioselective reactions have been used for the synthesis of sulfonamides. acs.org

Desymmetrization: If a symmetric group were introduced onto the molecule (for example, by replacing the methyl group with a larger, prochiral substituent), an enantioselective reaction could desymmetrize the molecule to create a single enantiomer.

Integration of this compound into Self-Assembled Supramolecular Architectures or Nanomaterials

The sulfonamide and nitro groups are excellent candidates for forming non-covalent interactions, particularly hydrogen bonds and dipole-dipole interactions. This suggests that this compound could serve as a valuable building block (tecton) for crystal engineering and supramolecular chemistry.

Key research opportunities include:

Hydrogen Bonding Networks: The sulfonamide group has both a hydrogen bond donor (N-H) and two strong acceptors (S=O). This allows for the formation of robust and predictable one-, two-, or three-dimensional networks. nih.gov The nitro group can also act as a hydrogen bond acceptor.

π–π Stacking: The electron-deficient aromatic ring, influenced by the nitro and sulfonyl groups, can participate in π–π stacking interactions with electron-rich aromatic systems. nih.govresearchgate.net

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases to direct the assembly of larger structures.

Nanomaterial Functionalization: The compound could be tethered to the surface of nanomaterials (e.g., gold nanoparticles, carbon nanotubes, graphene oxide) to modify their surface properties, solubility, or electronic characteristics. The sulfonamide or a derivative of one of the other functional groups could serve as the anchor point.

| Interaction Type | Participating Functional Group(s) | Potential Supramolecular Structure |

| Hydrogen Bonding | Sulfonamide (N-H, S=O), Nitro (O) | Chains, sheets, 3D networks. nih.gov |

| π–π Stacking | Aromatic Ring | Columnar or layered structures. nih.govresearchgate.net |

| Halogen Bonding | Bromo Group | Directed co-crystals. |

| Dipole-Dipole | Nitro, Sulfonyl Groups | Ordered crystalline lattices. |

Advanced Computational Design and Predictive Modeling for Tailored Chemical Properties (non-biological applications)

Computational chemistry offers a powerful tool for predicting the properties of new materials derived from this compound before their synthesis. By using methods like Density Functional Theory (DFT), researchers can model various non-biological properties. While many computational studies on sulfonamides focus on biological applications like antimicrobial or anticancer agents nih.govrsc.orgrsc.org, these same techniques can be repurposed for materials science.

Future computational work should focus on:

Electronic Properties: Calculating the HOMO-LUMO gap, electron affinity, and ionization potential to predict the compound's potential use in organic electronics (e.g., as a component in semiconductors or insulators).

Supramolecular Assembly Prediction: Modeling the non-covalent interactions (hydrogen bonding, π-stacking) to predict the most stable crystal packing or the structure of self-assembled monolayers. researchgate.net

Reactivity and Spectral Prediction: Simulating reaction pathways to identify the most likely outcomes of planned reactions and predicting spectroscopic signatures (NMR, IR, UV-Vis) to aid in the characterization of new derivatives.

Material Property Simulation: Predicting bulk properties such as thermal stability, solubility in various non-aqueous solvents, and mechanical properties of polymers or crystals incorporating this molecule.

Sustainable and Atom-Economical Process Intensification for Large-Scale Synthesis

For any chemical compound to be useful in materials applications, its synthesis must be scalable, efficient, and environmentally responsible. The traditional synthesis of nitroaromatic sulfonamides often involves harsh conditions (e.g., strong acids for nitration) and the use of hazardous reagents like sulfonyl chlorides. nih.gov

Future research should target the development of a green and sustainable synthesis protocol through:

Process Intensification: Exploring continuous flow chemistry for the nitration, sulfonation, and amidation steps. Flow reactors offer superior heat and mass transfer, improving safety and yield while reducing waste.

Green Solvents: Replacing traditional volatile organic compounds with more sustainable alternatives, such as bio-derived solvents or ionic liquids. rsc.org Some modern syntheses of related compounds have successfully used water-based systems. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product. This includes exploring one-pot syntheses that combine multiple steps without isolating intermediates, reducing solvent use and waste generation. nih.gov

Alternative Reagents: Developing methods that avoid hazardous intermediates. For example, recent methods for sulfonamide synthesis utilize oxidative chlorination in eco-friendly solvents or build the sulfonamide group directly from thiols or unactivated acids. rsc.orgnih.gov The use of paper-based platforms has also been explored as a sustainable method for streamlining synthesis. researchgate.net

Q & A

Basic: What synthetic routes are recommended for preparing 3-Bromo-4-methyl-5-nitrobenzenesulfonamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves sequential functionalization of a benzene ring. A common approach includes:

Sulfonylation : Introduce the sulfonamide group via reaction of benzenesulfonyl chloride with ammonia or an amine derivative under anhydrous conditions (e.g., THF, 0–5°C) .

Bromination : Electrophilic bromination using Br₂ in the presence of FeBr₃ or H₂SO₄ as a catalyst. Positional selectivity is influenced by directing groups (e.g., methyl and nitro groups) .

Nitration : Controlled nitration with HNO₃/H₂SO₄ at low temperatures (0–10°C) to avoid over-nitration.

Critical Conditions :

- Solvent : Use polar aprotic solvents (e.g., DCM) for bromination to enhance electrophilic attack .

- Temperature : Maintain ≤10°C during nitration to prevent decomposition .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is essential to isolate the product from positional isomers .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- Spectroscopy :

- Crystallography :

Advanced: How can researchers resolve contradictions between computational predictions and experimental crystallographic data?

Answer:

Discrepancies often arise from:

- Crystal packing effects : Non-covalent interactions (e.g., π-stacking) distorting bond angles.

- Dynamic vs. static models : DFT calculations assume isolated molecules, while crystallography captures solid-state interactions.

Methodology :

Multi-parameter refinement : Use SHELXL to adjust thermal parameters and occupancy .

Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) using CrystalExplorer .

DFT optimization with solvent models : Include implicit solvent (e.g., PCM) in computational workflows to mimic the solid-state environment .

Advanced: What strategies improve reaction yield during scale-up from milligram to gram quantities?

Answer:

Key challenges include side reactions (e.g., over-bromination) and purification losses.

Optimization Steps :

- Catalyst Screening : Replace FeBr₃ with milder Lewis acids (e.g., AlCl₃) to reduce byproducts .

- Flow Chemistry : Continuous nitration in microreactors improves temperature control and mixing efficiency .

- Workup : Liquid-liquid extraction with pH adjustment (e.g., NaHCO₃ wash to remove acidic impurities) .

Yield Metrics : - Pilot studies show a 15–20% yield increase when switching from batch to flow conditions .

Advanced: How does the electronic environment of the sulfonamide group influence reactivity in nucleophilic substitutions?

Answer:

The sulfonamide’s electron-withdrawing nature activates the benzene ring for electrophilic attack but deactivates it toward nucleophilic substitution.

Key Factors :

- Nitro Group : Further deactivates the ring via resonance, directing nucleophiles to meta/para positions relative to bromine .

- Steric Effects : The methyl group at position 4 hinders access to the sulfonamide’s lone pairs, reducing nucleophilic attack rates .

Experimental Validation : - Kinetic studies using substituted benzenediazonium salts show a 40% slower SNAr reaction rate compared to non-methylated analogs .

Advanced: What methodologies are recommended for studying interactions with biological targets (e.g., enzymes)?

Answer:

In Vitro Assays :

- Fluorescence Quenching : Monitor binding to tryptophan residues in enzymes (e.g., human carbonic anhydrase II) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .

Structural Studies : - Co-crystallization : Soak protein crystals with the compound and refine structures using PHENIX .

- Molecular Docking : Use AutoDock Vina to predict binding poses, validated by mutagenesis (e.g., alanine scanning) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.